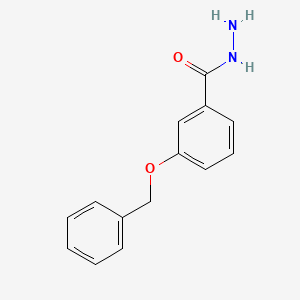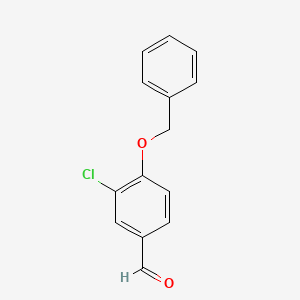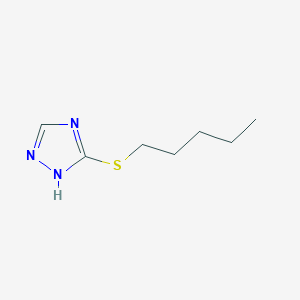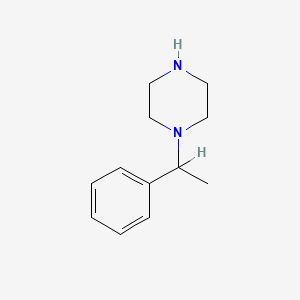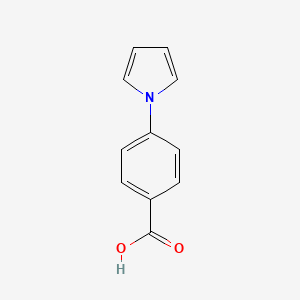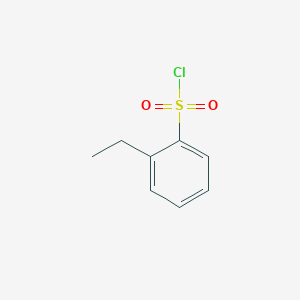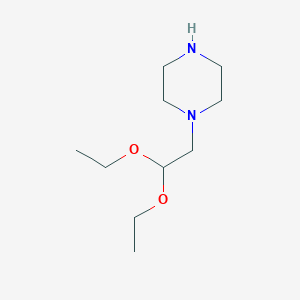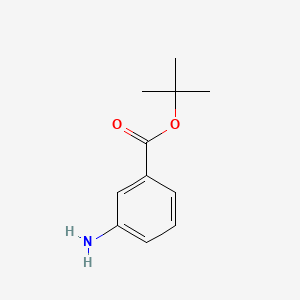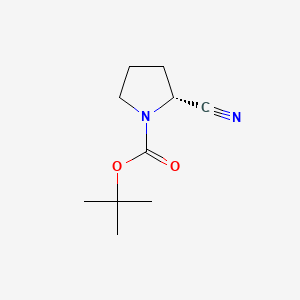
(R)-1-Boc-2-cyanopyrrolidine
Übersicht
Beschreibung
(R)-1-Boc-2-cyanopyrrolidine is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and complex molecules. While the provided abstracts do not directly discuss (R)-1-Boc-2-cyanopyrrolidine, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of chiral pyrrolidine derivatives can be complex, involving multiple steps and the need for chiral catalysts or starting materials. Abstract 1 describes the Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, leading to the formation of polysubstituted 3-aminopyrroles, which are structurally related to pyrrolidines . This method demonstrates the utility of Rh(II) catalysts in promoting cycloaddition reactions, which could potentially be applied to the synthesis of (R)-1-Boc-2-cyanopyrrolidine by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring containing nitrogen. Abstract 3 provides the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, which is a related compound to (R)-1-Boc-2-cyanopyrrolidine . The crystal structure analysis reveals that the pyrrolidine ring can exhibit disorder, with the sulfur atom having a distorted tetrahedral coordination. This information is valuable as it suggests that similar structural features and behaviors might be expected in the crystal structure of (R)-1-Boc-2-cyanopyrrolidine.
Chemical Reactions Analysis
The reactivity of chiral pyrrolidine derivatives can vary depending on the substituents and the reaction conditions. Abstract 2 discusses the preparation of chiral boron-containing amine-cyano(pyrrolyl)borane complexes and their reactivity, including hydrolysis and protonation reactions . Although these complexes are not identical to (R)-1-Boc-2-cyanopyrrolidine, the described reactivity provides insights into the potential behavior of cyano and amine functional groups in the presence of different media, which could be relevant for understanding the chemical reactions of (R)-1-Boc-2-cyanopyrrolidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-Boc-2-cyanopyrrolidine, such as solubility, stability, and reactivity, are influenced by its molecular structure. While the abstracts do not provide direct information on the properties of (R)-1-Boc-2-cyanopyrrolidine, they do offer data on related compounds. For instance, the stability of the amine-cyano(pyrrolyl)borane complexes in different pH environments and their ability to form stable boronium ions under acidic conditions suggest that (R)-1-Boc-2-cyanopyrrolidine may also exhibit specific reactivity patterns under varying pH levels . Additionally, the crystallographic data from Abstract 3 can be used to infer the potential intermolecular interactions that (R)-1-Boc-2-cyanopyrrolidine might engage in, affecting its physical properties .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Pharmaceuticals
(R)-1-Boc-2-cyanopyrrolidine plays a significant role in the enantioselective synthesis of pharmaceutical compounds. The lithiation-substitution of N-Boc-2-phenylpyrrolidine, a related compound, has been extensively studied for its application in creating pharmaceutically relevant compounds, especially those containing a quaternary stereocenter (Sheikh et al., 2012). This process is crucial for the development of various drugs, demonstrating the importance of (R)-1-Boc-2-cyanopyrrolidine in medicinal chemistry.
Inhibition of Prolylendopeptidase
Cyanopyrrolidine derivatives, including (R)-1-Boc-2-cyanopyrrolidine, have been found to inhibit prolylendopeptidase (PREP), an enzyme relevant in various physiological processes (Ivanova et al., 2020). These inhibitors have potential therapeutic applications in treating pain and inflammation.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research over the past decades has highlighted the role of cyanopyrrolidine derivatives, including (R)-1-Boc-2-cyanopyrrolidine, as inhibitors of dipeptidyl peptidase IV (DPP-IV) (Peters, 2007). This inhibition is particularly relevant in the treatment of type 2 diabetes, making these compounds significant in the development of antidiabetic drugs.
Application in Organic Synthesis
The compound is also important in the field of organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For instance, it has been used in the synthesis of potent H3 receptor antagonists (Ku et al., 2006).
Catalysis in Chemical Reactions
(R)-1-Boc-2-cyanopyrrolidine derivatives have been applied in catalyzing chemical reactions. An example includes their use in ring-closing C-H amination reactions, crucial for creating various organic compounds (Goswami et al., 2018).
Configurationally Stable Lithiated Derivatives
Studies have shown the configuration stability of N-Boc-2-lithio-2-arylpyrrolidines at specific temperatures, which is vital for alkylating or acylating reactions in synthetic organic chemistry (Beng et al., 2012).
Synthesis of Complex Organic Molecules
The compound is integral to the selective synthesis of complex organic molecules, such as NK1 antagonists, showcasing its versatility and importance in organic synthesis (Xiao et al., 2005).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, as well as any precautions that should be taken.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
For a specific analysis of “®-1-Boc-2-cyanopyrrolidine”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that the analysis of a chemical compound can be a complex task requiring specialized knowledge and resources. If you have access to a library or a university, they may be able to help you find more information. If you’re working in a lab or other research setting, your colleagues or supervisors might also be good resources.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373538 | |
| Record name | (R)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-cyanopyrrolidine | |
CAS RN |
228244-20-0 | |
| Record name | (R)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 228244-20-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

